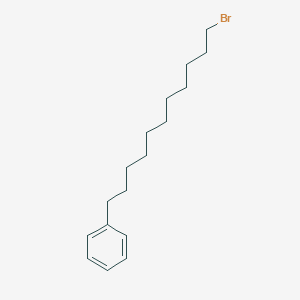

1-BROMO-11-PHENYL UNDECANE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

11-Bromoundecylbenzene is an organic compound with the molecular formula C17H27Br. It consists of a benzene ring attached to an 11-carbon alkyl chain, which is further substituted with a bromine atom at the terminal carbon. This compound is of interest due to its unique structure, which combines the reactivity of the bromine atom with the stability of the long alkyl chain and the aromatic benzene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

11-Bromoundecylbenzene can be synthesized through various methods. One common approach involves the bromination of undecylbenzene. The reaction typically uses N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out in a solvent such as carbon tetrachloride (CCl4) at reflux temperature. The general reaction scheme is as follows:

Industrial Production Methods

In an industrial setting, the production of 11-Bromoundecylbenzene may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize the efficiency of the bromination reaction.

Analyse Chemischer Reaktionen

Types of Reactions

11-Bromoundecylbenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, to form corresponding substituted products.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Oxidation: The alkyl chain can be oxidized to form carboxylic acids or other oxygenated derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, using nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Elimination Reactions: Often performed using strong bases like sodium ethoxide (NaOEt) or potassium hydroxide (KOH) in ethanol.

Oxidation: Can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products

Nucleophilic Substitution: Substituted benzene derivatives (e.g., 11-hydroxyundecylbenzene).

Elimination: Alkenes (e.g., undec-1-enylbenzene).

Oxidation: Carboxylic acids (e.g., 11-carboxyundecylbenzene).

Wissenschaftliche Forschungsanwendungen

11-Bromoundecylbenzene has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of polymers and other functionalized compounds.

Biology: Employed in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.

Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 11-Bromoundecylbenzene largely depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The benzene ring can stabilize the transition state through resonance, facilitating the reaction. In elimination reactions, the base abstracts a proton from the β-carbon, leading to the formation of a double bond and the elimination of the bromine atom.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Bromo-11-phenylundecane: Similar structure but with a phenyl group instead of a benzene ring.

11-Chloroundecylbenzene: Chlorine atom instead of bromine.

11-Iodoundecylbenzene: Iodine atom instead of bromine.

Uniqueness

11-Bromoundecylbenzene is unique due to the specific reactivity of the bromine atom, which is more reactive than chlorine but less reactive than iodine. This balance of reactivity makes it a versatile intermediate in organic synthesis. Additionally, the long alkyl chain provides hydrophobic properties, while the benzene ring offers stability and potential for further functionalization.

Biologische Aktivität

1-Bromo-11-phenyl undecane (CAS Number: 101025-08-5) is an organic compound characterized by its long hydrophobic chain and bromine substituent. Its molecular formula is C17H27Br, with a molecular weight of 311.3 g/mol. This compound has garnered interest in various fields, including medicinal chemistry and material science, due to its potential biological activities.

This compound exhibits several notable physical properties:

- Density : 1.096 g/cm³

- Boiling Point : 369.5 °C at 760 mmHg

- Flash Point : 179.1 °C

- LogP : 6.13490 (indicating high lipophilicity) .

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with biological membranes and potential antimicrobial properties. The following sections detail its observed effects based on existing literature.

Case Studies and Experimental Findings

- Synergistic Effects : A study highlighted the synergistic potential of long-chain brominated compounds with antibiotics like vancomycin, suggesting that similar mechanisms may apply to this compound. The disruption of the outer membrane in bacteria could enhance antibiotic penetration .

- Toxicological Assessments : Toxicological evaluations are critical for understanding the safety profile of such compounds. Preliminary data suggest that while long-chain brominated compounds can exhibit toxicity, the specific effects of this compound remain under-researched .

Structure-Activity Relationship (SAR)

The structure of this compound contributes significantly to its biological activity:

- Hydrophobicity : The long hydrophobic chain enhances membrane interaction, which is crucial for antimicrobial activity.

- Bromine Substituent : The presence of bromine may enhance reactivity and interaction with biological targets, potentially leading to increased biological efficacy .

Data Table: Properties and Activities

| Property/Activity | Value/Description |

|---|---|

| Molecular Formula | C17H27Br |

| Molecular Weight | 311.3 g/mol |

| Density | 1.096 g/cm³ |

| Boiling Point | 369.5 °C |

| Flash Point | 179.1 °C |

| LogP | 6.13490 |

| Antimicrobial Activity | Potentially bactericidal |

| Synergistic Effects | Enhanced activity with antibiotics |

Eigenschaften

IUPAC Name |

11-bromoundecylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27Br/c18-16-12-7-5-3-1-2-4-6-9-13-17-14-10-8-11-15-17/h8,10-11,14-15H,1-7,9,12-13,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGENGEQZELQBSE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCCCCCCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370837 |

Source

|

| Record name | Benzene,(11-bromoundecyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101025-08-5 |

Source

|

| Record name | Benzene,(11-bromoundecyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.